REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.Cl.[NH2:11]O.C1(C)C=CC=CC=1.O>CC(CC(C)=O)C>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([OH:1])=[CH:3][CH:4]=1)#[N:11] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
323 mg
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a Dean-Stark
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hrs
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
mixed
|
Type
|
CUSTOM
|
Details
|
followed by separation into two layers
|
Type
|
EXTRACTION
|
Details
|
Aqueous layer was extracted again by MIBK
|
Type
|
CUSTOM
|
Details
|
first separated
|
Type
|
CUSTOM
|
Details
|
subjected to the analysis of the products by gaschromatography [5% PEG 20M, 0.5 m, 190° C. (4 minutes retention)→220° C. (5 minutes retention), 2° C./min]
|
Duration
|
5 min
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 449 mg | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |